[(3-Isocyanopropoxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Isocyanopropoxy)methyl]cyclopropane is an organic compound with a unique structure that combines a cyclopropane ring with an isocyanate functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Isocyanopropoxy)methyl]cyclopropane typically involves the reaction of cyclopropylmethyl alcohol with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropylmethyl alcohol and an isocyanate source, such as phenyl isocyanate. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
[(3-Isocyanopropoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketone, while reduction can produce cyclopropylmethylamine .
Scientific Research Applications
[(3-Isocyanopropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of [(3-Isocyanopropoxy)methyl]cyclopropane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity can lead to the formation of stable covalent bonds, altering the function or activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl isocyanate
- Cyclopropylmethyl carbamate
- Cyclopropylmethyl urea
Uniqueness
[(3-Isocyanopropoxy)methyl]cyclopropane is unique due to its combination of a cyclopropane ring and an isocyanate group. This structure imparts distinct reactivity and stability compared to other similar compounds. The presence of the cyclopropane ring adds strain, making the compound more reactive in certain conditions .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-isocyanopropoxymethylcyclopropane |
InChI |
InChI=1S/C8H13NO/c1-9-5-2-6-10-7-8-3-4-8/h8H,2-7H2 |
InChI Key |
JBPYSTQMGZINBJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCCOCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.